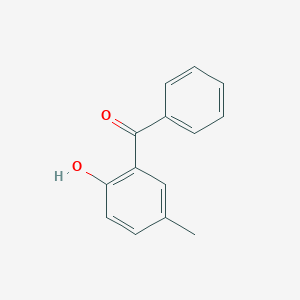

2-Hydroxy-5-methylbenzophenone

Cat. No. B072208

Key on ui cas rn:

1470-57-1

M. Wt: 212.24 g/mol

InChI Key: OQERFUGURPLBQH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05951841

Procedure details

##STR19## 38 g (0.3 mol) of dimethylcyclohexylamine and 27 g (0.25 mol) of p-cresol in 150 ml of chlorobenzene were initially taken. 35.1 g (0.25 mol) of benzoyl chloride were added dropwise over one hour, the temperature increasing to 50° C. After cooling to room temperature, the suspension was added to 100 ml of water in order to separate off the dimethylcyclohexylamine hydrochloride. The organic phase was separated off and was dried by partial distillation. 33 g (0.25 mol) of aluminum trichloride were then added a little at a time at room temperature in the course of 30 minutes. During this procedure, the internal temperature increased to 50° C. The batch was stirred at 130° C. for about 10 hours until the evolution of HCl gas had ceased. After cooling to 60° C., the reaction mixture was poured onto ice water. The phases were separated and the aqueous phase was extracted twice with chlorobenzene. The combined organic phases were dried over magnesium sulfate and then evaporated down. 43 g (corresponding to a yield of 81%) of 2-hydroxy-5-methylbenzophenone were obtained. 25 g (0.12 mol) of the compound were then dissolved in 150 ml of methanol, and 4.1 g of sodium hydroxide in 30 ml of methanol were then added. The refluxing reaction mixture was stirred for 3 hours and then evaporated down in a rotary evaporator. 27 g (corresponding to a yield of 98%) of the title compound were obtained in the form of an orange solid.

Yield

81%

Identifiers

|

REACTION_CXSMILES

|

CN(C)C1CCCCC1.[CH:10]1[C:15]([OH:16])=[CH:14][CH:13]=[C:12]([CH3:17])[CH:11]=1.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClC1C=CC=CC=1.O>[OH:16][C:15]1[CH:14]=[CH:13][C:12]([CH3:17])=[CH:11][C:10]=1[C:18]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:25] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

38 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1CCCCC1)C

|

Step Two

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1O)C

|

Step Three

|

Name

|

|

|

Quantity

|

35.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

33 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Al+3]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate off the dimethylcyclohexylamine hydrochloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dried by partial distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

During this procedure, the internal temperature increased to 50° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 60° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mixture was poured onto ice water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted twice with chlorobenzene

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic phases were dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated down

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 81% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |